16alpha-Methyl Prednisolone

Vue d'ensemble

Description

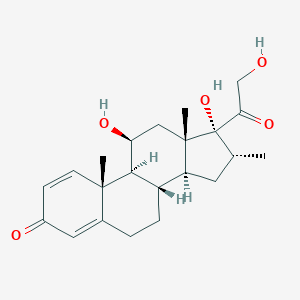

16alpha-Methyl Prednisolone, also known as Methylprednisolone, is a synthetic glucocorticoid . It is primarily prescribed for its anti-inflammatory and immunosuppressive effects . It is used to treat many different inflammatory conditions such as arthritis, lupus, psoriasis, ulcerative colitis, allergic disorders, gland (endocrine) disorders, and conditions that affect the skin, eyes, lungs, stomach, nervous system, or blood cells .

Synthesis Analysis

The chemical synthesis process of methylprednisolone involves using pregnenolone acetate as the initial material. The process includes steps such as epoxidation, mildew oxidation, place-11 reduction, place I and II dehydrogenation, place VI methylation, and other reaction steps . This process has mild reaction conditions, high product purity, stable product quality, high product yield, and low production cost .

Molecular Structure Analysis

Methylprednisolone is a synthetic glucocorticoid, a class of steroid hormones, which is produced by the adrenal gland and is known for its anti-inflammatory and immunosuppressive actions . It is a challenge in high-performance liquid chromatography (HPLC) to separate the prednisolone peak and its structurally related substance (hydrocortisone), which only differs in a double bond at the C-1 position .

Chemical Reactions Analysis

The colorimetric determination of corticosteroids using chromophore reagents has been reported . Kwan and Schott reported a colorimetric reaction between prednisolone and acidified phenyl hydrazine solution .

Physical And Chemical Properties Analysis

Prednisolone is an odourless white or almost white powder that melts at 233 °C with decomposition and may exhibit polymorphism . At room temperature, this drug is poorly soluble in methanol, ethanol, chloroform, and dioxane, with low solubility in water .

Applications De Recherche Scientifique

Application in Pharmaceutics

Field

Summary of Application

The dehydration of prednisolone sesquihydrate, a form of 16alpha-Methyl Prednisolone, is studied and characterized by different physico-chemical analysis methods .

Methods of Application

The meticulous study of this dehydration led to the highlighting of a new solid form (form 3), metastable, never identified before. In a second step, the rehydration of anhydrous forms 1 and 2 of prednisolone is studied, in particular by Dynamic Vapor Sorption .

Results or Outcomes

It is demonstrated that neither of the two forms is sensitive to humidity. By means of solid-gas equilibria, the sesquihydrate can only be obtainable from the isomorphic anhydrous form .

Application in Physical Chemistry

Field

Summary of Application

The melting data of the two polymorphs of Prednisolone, a form of 16alpha-Methyl Prednisolone, is studied .

Methods of Application

Thermal analyses carried out at different scan rates show that the onset temperature and the enthalpy value of the signal increase with the scan rate and reach plateau values for high scan rates .

Results or Outcomes

Owing to flash scanning calorimetry, the plateau value for the temperature has been identified as the “true” temperature of melting of both polymorphs .

Application in Analytical Chemistry

Field

Summary of Application

A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application .

Methods of Application

The use of the current method achieved a satisfactory result to detect, determine and separate the MP, 17‐MPHS, and MPHS in a short time. The chromatographic system consists of RP‐HPLC using the BDS column (250 mm × 4.6 mm × 5 μm). The mobile phase was prepared by mixing the WFI: glacial acetic acid: acetonitrile in a volume ratio (63:2:35) at a flow rate of 2.0 mL/min with detection wavelength at 254 nm at room temperature and injection volume 20 μL .

Results or Outcomes

The method manifested a satisfied linearity regression R2 (0.9998–0.99999) with LOD 143.97 ng/mL and 4.49 μg/mL; and LOQ 436.27 ng/mL and 13.61 μg/mL for MP and MPHS respectively . The method proved its efficiency via system suitability achievement in the robustness and ruggedness conduction according to the validation guidelines .

Application in Clinical Medicine

Field

Summary of Application

Methylprednisolone, a form of 16alpha-Methyl Prednisolone, is used for the treatment of cardiac, severe allergic reactions, hypoxic emergencies, respiratory diseases, ophthalmic diseases, dermatologic diseases, antineoplastic, hormonal, anti-inflammatory, neoplastic diseases, hematological disorders, nervous system conditions, and endocrine disorders .

Methods of Application

The dosage and administration of Methylprednisolone vary depending on the specific condition being treated. For instance, short-term prednisone or prednisolone 0.5–1 mg/kg/day may be a good option in the case of incomplete response to dapsone .

Results or Outcomes

The outcomes of the treatment depend on the specific condition being treated. However, Methylprednisolone has been found to be effective in managing the symptoms of a wide range of conditions .

Application in Analytical Chemistry

Summary of Application

An improved reversed-phase high-performance liquid chromatography method for the analysis of related substances of Prednisolone in active ingredient .

Methods of Application

The optimized separation was performed on a Phenomenex Gemini C18 column (150 mm 4.6 mm, 3 μm) using a gradient mobile-phase system consisting of acetonitrile/tetrahydrofuran/water (15:10:75 v/v/v), × acetonitrile/water (80:20 v/v), and ultraviolet detection at 254 nm .

Results or Outcomes

A baseline separation was achieved, and stability indicating capability was demonstrated by a forced degradation study. A full validation procedure was performed in accordance with International Conference on Harmonization of Technical Requirements for Registration of Pharmaceuticals for Human Use guidelines .

Application in Physical Chemistry

Summary of Application

The dehydration of prednisolone sesquihydrate is studied and characterized by different physico-chemical analysis methods .

Results or Outcomes

It is then demonstrated that neither of the two forms is sensitive to humidity. By means of solid-gas equilibria, the sesquihydrate can only be obtainable from the isomorphic anhydrous form .

Safety And Hazards

Propriétés

IUPAC Name |

(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYLPFCKNQAAMB-PPUNREKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16alpha-Methyl Prednisolone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)

![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)

![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)

![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)